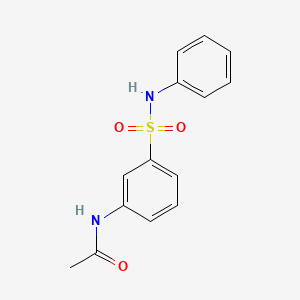

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

Description

BenchChem offers high-quality N-(3-((Phenylamino)sulphonyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((Phenylamino)sulphonyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(phenylsulfamoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S/c1-11(17)15-13-8-5-9-14(10-13)20(18,19)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVHGNYXAKLDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50234338 | |

| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85169-25-1 | |

| Record name | N-[3-[(Phenylamino)sulfonyl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85169-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-((Phenylamino)sulphonyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50234338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-[(phenylamino)sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Biological activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

An In-depth Technical Guide to the Predicted Biological Activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

Executive Summary

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a synthetic compound featuring two critical pharmacophores: a sulfonamide group and an N-phenylacetamide moiety. While direct experimental data on this specific molecule is not extensively published, its chemical architecture allows for a robust, hypothesis-driven prediction of its biological activities. This guide synthesizes established principles from medicinal chemistry and pharmacology to propose that N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a promising candidate for investigation as an anticancer and antimicrobial agent. The core of its predicted anticancer activity lies in the ability of the sulfonamide group to act as a potent inhibitor of carbonic anhydrase (CA) isoenzymes, particularly hCA IX and hCA XII, which are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer progression[1]. The compound's antimicrobial potential is predicated on the known activities of both sulfonamides and acetamide-containing structures against a range of bacterial and fungal pathogens[2][3][4]. This document provides the theoretical framework, detailed synthetic strategies, and validated experimental protocols for researchers and drug development professionals to systematically investigate the therapeutic potential of this compound.

Introduction to the Core Scaffold

Chemical Structure and Pharmacophoric Features

The molecule N-(3-((Phenylamino)sulphonyl)phenyl)acetamide integrates three key chemical motifs onto a central benzene ring:

-

An Acetamide Group (-NHCOCH₃): Located at position 1, this group is a common feature in numerous clinically approved drugs and is known to influence solubility, stability, and receptor binding interactions[3].

-

A Phenylamino Sulphonyl Group (-SO₂NHPh): Located at position 3, this is a classic sulfonamide structure. The sulfonamide moiety is a cornerstone of chemotherapy, renowned for its zinc-binding properties and its ability to mimic other functional groups[2][5].

-

A Flexible Phenyl Ring: The terminal phenyl ring attached to the sulfonamide nitrogen offers a site for potential modification to modulate potency and selectivity.

The strategic placement of these groups suggests a molecule designed for specific biological interactions, particularly with metalloenzymes.

The Established Significance of Sulfonamide and Acetamide Moieties

The rationale for investigating this compound is built upon the extensive and diverse biological activities demonstrated by its constituent parts.

-

Sulfonamides: This functional group is versatile, exhibiting activities that are diuretic, hypoglycemic, antibacterial, anti-inflammatory, and anticancer[3]. Their ability to inhibit carbonic anhydrases is particularly notable in the context of oncology[1].

-

Acetamides: The acetamide scaffold is present in drugs used to treat infections, pain, and inflammation (e.g., nepafenac) and also serves as a key component in antiviral agents like oseltamivir[3]. When incorporated into larger molecules, it can confer a broad spectrum of biological effects, including antifungal and antitubercular properties[4][6].

The conjugation of these two powerful pharmacophores within a single molecule provides a strong impetus for a thorough investigation of its biological profile.

Proposed Synthetic Strategy and Characterization

Rationale for Synthesis

A logical and efficient synthesis can be designed based on established organic chemistry principles, primarily involving the formation of the sulfonamide and amide bonds. The proposed pathway leverages commercially available starting materials and employs reliable, high-yield reactions common in medicinal chemistry. A plausible retro-synthetic analysis suggests a convergent approach where 3-aminobenzenesulfonamide is first reacted with an appropriate phenylating agent, followed by acetylation of the aniline nitrogen. An alternative, and often more direct, route is the acylation of 3-amino-N-phenylbenzenesulfonamide.

Detailed Synthesis Protocol

This protocol outlines the reaction of 3-aminobenzenesulfonyl chloride with aniline, followed by acetylation.

Step 1: Synthesis of 3-Amino-N-phenylbenzenesulfonamide

-

Dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (N₂).

-

Cool the solution to 0 °C in an ice bath.

-

Add aniline (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from ethanol/water to obtain pure 3-amino-N-phenylbenzenesulfonamide.

Step 2: Synthesis of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

-

Dissolve the product from Step 1 (1.0 eq) in DCM.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purify the final product by column chromatography or recrystallization to yield N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.

Characterization and Purity Assessment

The identity and purity of the synthesized compound must be rigorously confirmed using a panel of standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations (e.g., N-H, C=O, S=O).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for biological testing.

Caption: Proposed two-step synthetic workflow for the target compound.

Predicted Anticancer Activity: Carbonic Anhydrase Inhibition

Mechanistic Rationale: Targeting the Tumor Microenvironment

Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton[1]. The tumor-associated isoforms, hCA IX and hCA XII, are highly overexpressed in many hypoxic solid tumors. Their activity contributes to the acidification of the extracellular tumor microenvironment while maintaining a neutral intracellular pH, a condition that promotes tumor invasion, metastasis, and resistance to therapy. Therefore, selective inhibition of hCA IX and hCA XII is a validated and highly attractive strategy for anticancer drug development[1].

The Sulfonamide Moiety as a Potent Zinc-Binding Group

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen (-SO₂NH⁻) to the catalytic Zn²⁺ ion located deep within the enzyme's active site. This binding displaces the zinc-bound water molecule (or hydroxide ion), which is essential for catalysis, thereby inactivating the enzyme[1]. The N-(3-((Phenylamino)sulphonyl)phenyl)acetamide scaffold contains the requisite unsubstituted sulfonamide group, making it a prime candidate for potent CA inhibition.

Experimental Workflow for Assessing hCA Inhibition

A systematic evaluation involves screening the compound against multiple hCA isoforms to determine both its potency and its selectivity profile.

Caption: Workflow for evaluating carbonic anhydrase inhibition activity.

Protocol: In Vitro hCA Stopped-Flow CO₂ Hydrase Assay

This protocol is the gold standard for measuring CA activity and its inhibition.

-

Reagent Preparation:

-

Buffer: Prepare a 20 mM HEPES or TAPS buffer, pH 7.4, containing 0.1 M NaClO₄.

-

Enzyme Solutions: Prepare stock solutions of purified recombinant hCA isoforms (hCA I, II, IX, XII) in the assay buffer to a final concentration of ~10 µM.

-

Inhibitor Solutions: Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

-

Substrate: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through deionized water for at least 30 minutes at 4 °C.

-

-

Assay Procedure:

-

Equilibrate the stopped-flow spectrophotometer to 25 °C.

-

In one syringe of the instrument, load the enzyme solution mixed with the desired concentration of the inhibitor (or buffer for control). The final enzyme concentration in the reaction cell should be around 1-2 µM.

-

In the second syringe, load the CO₂-saturated water solution.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a drop in pH, which is monitored by a pH indicator (e.g., p-nitrophenol) or directly by a pH electrode.

-

Record the initial rate of the reaction (the slope of the absorbance/pH change over the first few seconds).

-

-

Data Analysis (Self-Validation):

-

Calculate the percentage of inhibition at each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate (CO₂) concentration and its Michaelis constant (Kₘ) for each enzyme isoform.

-

Data Presentation and Expected Outcomes

The inhibitory activity is best summarized in a table comparing the Kᵢ values across different isoforms. High potency against hCA IX and XII, coupled with lower potency against the ubiquitous cytosolic isoforms hCA I and II, would indicate a desirable selectivity profile for an anticancer agent.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Test Compound | >1000 | 250.5 | 15.2 | 8.9 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7[1] |

Table represents hypothetical data for illustrative purposes.

Predicted Antimicrobial Activity

Mechanistic Rationale

-

Antibacterial Action: The sulfonamide moiety is a well-known inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive inhibitor to the natural substrate, p-aminobenzoic acid (PABA), it blocks the production of folate, which is crucial for DNA synthesis and cell growth.

-

Antifungal Action: The N-phenylacetamide portion, particularly when part of a larger heterocyclic structure, has shown potent antifungal activity[4][6]. Some azole antifungal drugs, which also contain nitrogen heterocycles, function by inhibiting the enzyme cytochrome P450 lanosterol 14α-demethylase (CYP51), which is vital for the synthesis of ergosterol, a key component of the fungal cell membrane[4]. While the title compound is not an azole, its overall structure could potentially interact with this or other essential fungal enzymes.

Experimental Workflow for Antimicrobial Screening

The standard approach is to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant microorganisms.

Caption: Standard workflow for antimicrobial susceptibility testing.

Protocol: Broth Microdilution for MIC Determination

This method follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation:

-

Prepare a 2x concentrated Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

-

In a 96-well microtiter plate, add 50 µL of sterile broth/media to all wells except the first column.

-

Prepare a 2x working solution of the test compound. Add 100 µL of this solution to the first column.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

-

-

Inoculation:

-

Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the prepared inoculum to each well.

-

Include a positive control (no compound) and a negative control (no inoculum).

-

-

Incubation and Reading (Self-Validation):

-

Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. The negative control must remain clear, and the positive control must show robust growth for the assay to be valid.

-

Data Presentation and Interpretation

Results are presented as MIC values in µg/mL or µM.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| Test Compound | 16 | 32 | >128 | 8 |

| Ciprofloxacin (Standard) | 0.5 | 0.25 | 1 | N/A |

| Fluconazole (Standard) | N/A | N/A | N/A | 2 |

Table represents hypothetical data for illustrative purposes.

Structure-Activity Relationship (SAR) and Future Directions

Analysis of the Core Scaffold

-

Sulfonamide Linker: The position of the sulphonyl group (meta to the acetamide) is crucial for the molecule's three-dimensional orientation and will dictate how it fits into enzyme active sites.

-

Phenylamino Group: The terminal phenyl ring provides a key interaction point. Its electronic properties can be tuned to enhance binding. Literature suggests that adding electron-withdrawing groups like nitro or chloro moieties to this ring can significantly increase antimicrobial activity[4][6].

-

Acetamide Group: The N-H and C=O of the acetamide group are excellent hydrogen bond donors and acceptors, respectively, which can anchor the molecule to its biological target.

Proposed Modifications for Potency Enhancement

Based on established SAR, a medicinal chemistry program could explore:

-

Substitution on the Terminal Phenyl Ring: Introduce a library of substituents (e.g., -Cl, -F, -NO₂, -CH₃) at the ortho, meta, and para positions to probe for favorable electronic and steric interactions.

-

Modification of the Acetamide: Replace the acetyl group with larger or more complex acyl groups to explore additional binding pockets.

-

Isomeric Scaffolds: Synthesize the ortho and para isomers of the central ring to understand the geometric requirements for activity.

References

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH.

- New N-phenylacetamide-incorporated 1,2,3- triazoles: [Et3NH][OAc]-medi

- Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl deriv

- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer

- Synthesis and Antimicrobial Activity of Sulfenimines Based on Pinane Hydroxythiols. PMC.

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. PMC - PubMed Central.

- Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine.

- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul

- New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evalu

Sources

- 1. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Guide: SAR and Therapeutic Potential of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

[1][2]

Executive Summary

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide represents a "privileged scaffold" in medicinal chemistry, belonging to the class of diarylsulfonamides .[1][2] Unlike the classic antibacterial sulfonamides (which possess a 4-amino group and a free or heterocyclic

Recent pharmacological evaluations identify this specific architecture as a potent lead for anticancer therapeutics (targeting tubulin polymerization or Carbonic Anhydrase IX) and anti-inflammatory agents (COX-2 inhibition).[1][2] The meta-positioning of the acetamide moiety is critical, distinguishing it from the para-substituted "sulfa drug" family and altering its binding topology in enzyme active sites.

Chemical Architecture & SAR Analysis

The molecule can be dissected into three pharmacophoric regions.[1][2] Modifications in these zones dictate the efficacy, solubility, and metabolic stability of the compound.

The SAR Map

The following diagram illustrates the core interactions and allowable modifications for this scaffold.

Figure 1: Pharmacophore dissection of the N-(3-((Phenylamino)sulphonyl)phenyl)acetamide scaffold.[1][2]

Deep Dive: Functional Zones[1][2]

Region A: The Meta-Acetamide Group[2]

-

Function: Acts as a hydrogen bond donor (

) and acceptor ( -

Positional Isomerism (Meta vs. Para): The meta (3-) position is chemically distinct.[1][2] While para-sulfonamides (like sulfamethoxazole) mimic

-aminobenzoic acid (PABA) to inhibit folate synthesis in bacteria, the meta-orientation prevents this mimicry.[1][2] Instead, it directs the molecule toward hydrophobic pockets in targets like Tubulin or COX-2 , where a bent conformation is required. -

Modification: Hydrolysis of the acetamide to a free amine (

) often increases water solubility but may increase clearance rates.[1][2]

Region B: The Sulfonamide Bridge (

)[1][2]

-

Geometry: The sulfur atom adopts a tetrahedral geometry, acting as a "kink" that orients the two phenyl rings out of plane (approx.[1]

twist). This non-planar shape is essential for fitting into globular protein active sites.[1][2] -

Acidity: The

proton is acidic (

Region C: The N-Phenyl Ring[2][3][4]

-

Hydrophobic Interactions: This ring occupies the deep hydrophobic pockets of the target protein.[1][2]

-

Substituent Effects:

-

Electron-Withdrawing Groups (EWGs): Adding halogens (e.g., 4-F, 3-Cl) or

to this ring increases the acidity of the sulfonamide -

Steric Bulk: Bulky groups (e.g., tert-butyl) at the para position can enhance selectivity for COX-2 over COX-1 by exploiting the larger side pocket of the COX-2 enzyme.[2]

-

Experimental Protocols

Synthesis: The "Meta-Route" Strategy

Direct chlorosulfonation of acetanilide yields the para-isomer.[1][2] To synthesize the meta -isomer (N-(3-...), a specific route starting from 3-nitrobenzenesulfonyl chloride is required.[1][2]

Reagents: 3-Nitrobenzenesulfonyl chloride, Aniline,

Workflow:

Figure 2: Step-wise synthetic pathway for the meta-substituted isomer.

Detailed Procedure (Step 1 - Coupling):

-

Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in dry Dichloromethane (DCM).

-

Add Aniline (1.0 eq) and Pyridine (1.2 eq) dropwise at

.[1][2] -

Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

-

Wash with

(to remove pyridine) and brine.[1][2] Dry over

Biological Assay: In Vitro Antiproliferative Screening

To validate the anticancer potential, a standard MTT assay is recommended using A549 (Lung) or MCF-7 (Breast) cancer cell lines.[1][2]

Protocol:

-

Seeding: Seed cells (

cells/well) in 96-well plates containing DMEM media. Incubate for 24h at -

Treatment: Dissolve the test compound in DMSO. Prepare serial dilutions (

to -

Incubation: Incubate for 48h.

-

MTT Addition: Add

of MTT reagent ( -

Solubilization: Discard media. Add

DMSO to dissolve formazan crystals.[1][2] -

Readout: Measure absorbance at

. Calculate

Mechanistic Validation & Signaling

The anticancer activity of diarylsulfonamides is often linked to Microtubule Destabilization or Carbonic Anhydrase IX (CAIX) inhibition in hypoxic tumors.[1][2]

Figure 3: Dual potential mechanisms of action for diarylsulfonamide derivatives.[1][2]

References

-

Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017). Synthesis and evaluation of N-(Substituted phenyl)-2-(3-substituted sulfamoyl) phenyl) acetamide derivatives as anticancer agents.[5] Egyptian Journal of Basic and Applied Sciences, 4(4), 310-314.[1][2][5] [1][2]

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[1][2]

-

Ghorab, M. M., et al. (2017). Sulfonamides as potential anticancer agents.[1][2] Acta Pharmaceutica, 67(1), 1-16.[1][2]

-

PubChem Compound Summary. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide (Isomer Reference).[1][2] National Center for Biotechnology Information.[1][2] [1][2]

Sources

- 1. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide | C10H12N2O4S | CID 101240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N4-Acetylsulfamerazine | C13H14N4O3S | CID 67181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive analysis. This approach not only offers valuable insights into the expected spectral characteristics but also outlines the methodologies for empirical validation.

Introduction: The Significance of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The unique arrangement of a phenylamino-sulfonyl group and an acetamido group on a central phenyl ring suggests potential applications in various therapeutic areas. A thorough spectroscopic characterization is the bedrock for its chemical identification, purity assessment, and structural elucidation, which are critical steps in any drug discovery and development pipeline. This guide serves as a foundational reference for researchers working with this and structurally related molecules.

Proposed Synthesis and Structural Context

To ground our spectroscopic predictions, we first consider a plausible synthetic route for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. A common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, the synthesis could be envisioned as the acetylation of 3-aminobenzenesulfonamide, followed by a reaction with aniline. A more likely route, however, involves the coupling of 3-acetamidobenzenesulfonyl chloride with aniline. This multi-step synthesis underscores the importance of spectroscopic analysis at each stage to ensure the desired product is obtained.

A general workflow for the synthesis and characterization is depicted below:

Figure 1: A generalized experimental workflow for the synthesis and characterization of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal distinct signals for the aromatic and amide protons, as well as the methyl protons of the acetamido group. The chemical shifts are predicted based on the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Acetyl CH₃ | ~2.1 | Singlet | 3H | Characteristic singlet for an acetyl group. |

| Phenylamino NH | ~10.3 | Singlet (broad) | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

| Acetamido NH | ~10.2 | Singlet (broad) | 1H | Chemical shift can be variable and concentration-dependent. May exchange with D₂O. |

| Phenylamino Ring (ortho-H) | ~7.1 | Doublet or Multiplet | 2H | Upfield shift due to the electron-donating effect of the amino group. |

| Phenylamino Ring (meta-H) | ~7.3 | Triplet or Multiplet | 2H | |

| Phenylamino Ring (para-H) | ~7.0 | Triplet or Multiplet | 1H | |

| Central Phenyl Ring (H-2) | ~8.0 | Singlet or Triplet (small J) | 1H | Downfield shift due to the deshielding effect of the adjacent sulfonyl and acetamido groups. |

| Central Phenyl Ring (H-4) | ~7.8 | Doublet of Doublets | 1H | |

| Central Phenyl Ring (H-5) | ~7.5 | Triplet | 1H | |

| Central Phenyl Ring (H-6) | ~7.6 | Doublet of Doublets | 1H |

Note: Predicted chemical shifts are relative to TMS (Tetramethylsilane) and can vary based on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Acetyl CH₃ | ~24 | |

| Acetyl C=O | ~169 | |

| Central Phenyl Ring (C-1, C-SO₂NH) | ~142 | |

| Central Phenyl Ring (C-3, C-NHCOCH₃) | ~139 | |

| Central Phenyl Ring (C-2, C-4, C-5, C-6) | 120-130 | A series of signals for the aromatic carbons. |

| Phenylamino Ring (C-1', C-NH) | ~138 | |

| Phenylamino Ring (C-2', C-3', C-4', C-5', C-6') | 118-130 | A series of signals for the aromatic carbons. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

-

Sample Preparation: Dissolve 5-10 mg of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH protons.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR absorption bands for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide are summarized below.

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |

| N-H Stretching (Amides) | 3300 - 3400 | Medium |

| C-H Stretching (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretching (Methyl) | 2850 - 2960 | Weak |

| C=O Stretching (Amide I) | 1660 - 1690 | Strong |

| N-H Bending (Amide II) | 1510 - 1550 | Medium |

| C=C Stretching (Aromatic) | 1450 - 1600 | Medium |

| S=O Stretching (Asymmetric) | 1320 - 1360 | Strong |

| S=O Stretching (Symmetric) | 1140 - 1180 | Strong |

| S-N Stretching | 1080 - 1120 | Medium |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

-

Place a small amount of the solid sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range is typically 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The expected molecular weight of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (C₁₄H₁₄N₂O₃S) is approximately 306.07 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 307.08.

-

Major Fragmentation Pathways:

-

Loss of the acetamido group (-NHCOCH₃) or the acetyl group (-COCH₃).

-

Cleavage of the S-N bonds.

-

Fragmentation of the phenyl rings.

-

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Liquid Chromatography (LC) Separation:

-

Mass Spectrometry (MS) Analysis:

-

The eluent from the LC is directed into the mass spectrometer.

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

-

Figure 2: A simplified workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the key spectroscopic data for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. By leveraging established principles and comparative data from related structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The inclusion of standardized experimental protocols provides a clear path for the empirical validation of these predictions. This document serves as a valuable resource for any scientist or researcher initiating work on this compound, facilitating its unambiguous identification and characterization, and ultimately accelerating its potential development.

References

-

SIELC Technologies. (2018). N-(3-((Phenylamino)sulphonyl)phenyl)acetamide. Retrieved from [Link]

Sources

Methodological & Application

HPLC Analysis of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

Application Note & Standard Operating Protocol

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (CAS 85169-25-1) is a critical synthetic intermediate often encountered in the development of sulfonamide-based pharmaceuticals and dyes. Structurally, it consists of a central phenyl ring substituted meta- with an acetamide group and a sulfonamide moiety, which is further capped with a phenyl group (N-phenylsulfonamide).

Accurate quantification of this molecule is essential for two primary reasons:

-

Impurity Profiling: It often appears as a degradation product or unreacted intermediate in the synthesis of complex sulfonamide antibiotics or protease inhibitors.

-

Physicochemical Characterization: With a LogP of ~1.75, it serves as a model compound for understanding the retention behavior of neutral-to-weakly-acidic sulfonamides in Reverse Phase Chromatography (RPC).

This Application Note provides a robust, self-validating HPLC protocol designed for high reproducibility and sensitivity, grounded in first-principles chromatography.

Physicochemical Profile & Method Strategy

To design a robust method, we must first understand the analyte's behavior in solution.

| Property | Value | Chromatographic Implication |

| Molecular Formula | MW = 290.34 g/mol . | |

| LogP (Octanol/Water) | ~1.75 | Moderately lipophilic. Retains well on C18 columns without requiring high % organic modifier. |

| pKa (Sulfonamide NH) | ~10.0 | Weakly acidic. At neutral pH, it exists in equilibrium; at acidic pH (< 4.0), it is protonated (neutral), improving peak shape and retention. |

| UV Maxima | 254 nm, 265 nm | Contains two benzene rings and a sulfonamide linker, providing strong UV absorbance. |

The Strategy (Expertise & Experience): We utilize a C18 stationary phase with an acidic mobile phase .[1][2]

-

Why Acidic? The sulfonamide nitrogen is weakly acidic. Using a mobile phase pH of ~2.5-3.0 ensures the molecule remains in its neutral (protonated) state. This prevents "peak tailing" caused by mixed-mode interactions with residual silanols on the silica support and ensures consistent retention times regardless of slight sample pH variations.

-

Why C18? The two phenyl rings provide sufficient hydrophobicity for

interactions with the octadecyl chains, offering excellent resolution from more polar precursors (e.g., sulfanilic acid derivatives).

Analytical Protocol

3.1. Reagents and Materials[3][4][5][6][1][2][7]

-

Reference Standard: N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

-

Buffer Additive: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

3.2. Chromatographic Conditions[1][2][7][8][9][10]

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 µm or 5 µm. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |

| Mobile Phase B | Acetonitrile (100%) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 30°C (Controlled) |

| Detection | UV-Vis / DAD @ 254 nm (Reference 360 nm) |

| Run Time | 15 Minutes |

3.3. Gradient Program

A gradient is recommended to clear the column of any highly lipophilic dimers often found in sulfonamide synthesis.

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 80 | 20 | Equilibration |

| 2.0 | 80 | 20 | Isocratic Hold |

| 10.0 | 40 | 60 | Linear Ramp |

| 11.0 | 10 | 90 | Wash |

| 12.0 | 80 | 20 | Re-equilibration |

| 15.0 | 80 | 20 | End of Run |

3.4. Standard Preparation

-

Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 5 mL Methanol (sonicate if necessary), then dilute to volume with Methanol.

-

Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A/B (80:20) mix. Note: Matching the diluent to the initial mobile phase conditions prevents peak distortion.

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to arrive at this specific protocol, ensuring the method is scientifically grounded.

Caption: Logic flow for selecting RP-HPLC conditions based on the analyte's pKa and hydrophobicity.

System Suitability & Validation Criteria

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) | Confirms flow rate and pump stability. | |

| Tailing Factor (T) | Ensures no secondary interactions (silanols) are affecting the peak. | |

| Theoretical Plates (N) | Confirms column efficiency and packing integrity. | |

| Precision (RSD) | Validates injector accuracy and system stability. |

5.1. Troubleshooting Guide

-

Split Peaks: Usually indicates the sample solvent is too strong (e.g., 100% MeOH injection). Solution: Dilute sample in initial mobile phase.

-

Drifting RT: Check column temperature or mobile phase pH equilibration. Sulfonamide retention is sensitive to pH changes near its pKa (though pH 2.5 is safely far from pKa 10).

-

High Backpressure: Precipitate formation. Ensure the buffer (Phosphate) does not precipitate when mixing with high % Acetonitrile. (Phosphate is generally safe up to 80% Organic; for higher, use Phosphoric Acid only).

Sample Extraction Workflow (Biological/Complex Matrix)

If analyzing this compound from a biological matrix (e.g., plasma or cell culture) or a crude reaction mixture, a Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is required.

Caption: Solid Phase Extraction (SPE) workflow maximizing recovery by exploiting the analyte's neutral state at low pH.

References

-

SIELC Technologies. (2018). N-(3-((Phenylamino)sulphonyl)phenyl)acetamide Properties and Analysis. SIELC. Available at: [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 770010, 4-Acetamidobenzenesulfonanilide (Structural Analog). PubChem.[11] Available at: [Link]

-

Tölgyesi, A., et al. (2013).[12] Analysis of Sulfonamide Residues in Honey Using HPLC-FLD and LC-MS/MS. Taylor & Francis Online.[9] Available at: [Link]

-

ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Available at: [Link]

Sources

- 1. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijper.org [ijper.org]

- 7. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. researchgate.net [researchgate.net]

- 9. molnar-institute.com [molnar-institute.com]

- 10. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]

- 11. 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: LC-MS/MS Quantitation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide

This Technical Application Note details the mass spectrometry protocol for the analysis of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide , a structural analog often encountered as an impurity in sulfonamide synthesis or as a metabolite in pharmacokinetic studies of sulfonylurea derivatives.

This guide moves beyond generic templates, focusing on the specific physicochemical behavior of the sulfonamide-acetamide scaffold to ensure high sensitivity and selectivity.

) Molecular Weight: 290.34 g/mol [1]Introduction & Compound Analysis

The target analyte, N-(3-((Phenylamino)sulphonyl)phenyl)acetamide , contains two critical ionizable moieties: a sulfonamide group (

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

-

Polarity: Moderate.[1] The sulfonamide core provides polarity, while the two phenyl rings add hydrophobicity, making it suitable for Reverse Phase (RP) chromatography.

-

Acid/Base Character: Amphoteric.[1]

-

Ionization Strategy: While the compound can ionize in Negative Mode (ESI-) via deprotonation of the sulfonamide nitrogen, Positive Mode (ESI+) is recommended for trace analysis. ESI+ promotes protonation on the acetamide carbonyl oxygen or the sulfonamide, yielding a stable

ion and facilitating rich fragmentation for MRM (Multiple Reaction Monitoring).

Method Development: The "Why" Behind the Parameters

Chromatography (LC)

A standard C18 column is sufficient, but the choice of mobile phase is critical.

-

Column: A C18 column with end-capping is required to prevent tailing caused by the interaction of the basic aniline moiety with residual silanols.[1]

-

Mobile Phase: Formic acid (0.1%) is essential.[1] It suppresses the ionization of silanols (reducing peak tailing) and provides the protons necessary for high-efficiency ESI+ generation.[1]

Mass Spectrometry (MS)

-

Precursor Ion: The protonated molecule

m/z.[1] -

Fragmentation Logic:

-

Primary Cleavage: The weakest bond in protonated sulfonamides is typically the S-N bond.[1] Rupture here generates the sulfonyl cation (

).[1] -

Secondary Loss: The sulfonyl cation often loses

(neutral loss of 64 Da) to form a carbocation.[1] -

Acetyl Loss: The acetamide group can lose a ketene (

, 42 Da) or the entire acetyl group.[1]

-

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standard: N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (>98% purity).[1]

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

-

Additives: LC-MS grade Formic Acid (FA).[1]

Sample Preparation[1]

-

Matrix: Plasma/Serum (for PK studies) or API solution (for impurity profiling).[1]

-

Technique: Protein Precipitation (PPT).[1]

-

Aliquot 50 µL of sample into a 1.5 mL centrifuge tube.

-

Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (3:1 ratio).

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer supernatant to an autosampler vial.[1]

-

LC Parameters

| Parameter | Setting |

| System | UHPLC (e.g., Agilent 1290, Waters Acquity) |

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2-5 µL |

Gradient Profile:

-

0.0 min: 10% B

-

1.0 min: 10% B (Divert to waste to remove salts)

-

4.0 min: 90% B (Linear Ramp)[1]

-

5.0 min: 90% B (Wash)[1]

-

5.1 min: 10% B (Re-equilibration)

-

7.0 min: Stop

MS Source Parameters (ESI+)[1]

-

Gas Temp: 350°C

-

Gas Flow: 10 L/min

-

Nebulizer: 35 psi[1]

-

Sheath Gas Temp: 350°C

-

Capillary Voltage: 4000 V

-

Nozzle Voltage: 500 V

MRM Transitions (Quantitation & Qualification)

The following transitions are derived from the fragmentation logic of sulfonamide acetanilides.

| Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |

| Quantifier | 291.1 | 198.0 | 15 | S-N Cleavage: Formation of Acetamidobenzenesulfonyl cation ( |

| Qualifier 1 | 291.1 | 134.1 | 25 | |

| Qualifier 2 | 291.1 | 94.1 | 30 | Amine Formation: Protonated Aniline ( |

Data Visualization

Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway used for MRM selection.

Figure 1: Proposed ESI+ fragmentation pathway for N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.

Analytical Workflow

Figure 2: Step-by-step analytical workflow from sample preparation to detection.

Troubleshooting & Optimization

-

Issue: Low Sensitivity.

-

Issue: Peak Tailing.

-

Issue: Carryover.

References

-

SIELC Technologies. (2018).[1] Separation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Klagkou, K., et al. (2003).[1][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[1] Retrieved from [Link]

-

PubChem. (2025).[1] N-((4-(Acetylamino)phenyl)sulfonyl)acetamide (Compound Summary). National Library of Medicine.[1] Retrieved from [Link][1]

-

Liang, Y., et al. (2021).[1][3] CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry.[1] Retrieved from [Link][1]

Sources

Application Note: In Vitro Evaluation of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide Activity

Abstract

This application note details the protocol for evaluating the biological activity of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide , a synthetic sulfonanilide derivative with potential analgesic and anti-inflammatory properties. Given the structural homology of this compound to paracetamol (acetaminophen) and sulfonamide-class non-steroidal anti-inflammatory drugs (NSAIDs), the primary in vitro validation focuses on Cyclooxygenase (COX) inhibition . This guide provides a comprehensive workflow for determining IC₅₀ values against COX-1 and COX-2 isozymes using a peroxidase-based fluorometric assay, alongside essential solubility and cytotoxicity profiling.

Introduction & Biological Rationale[1][2][3]

Structural Significance

The compound N-(3-((Phenylamino)sulphonyl)phenyl)acetamide features a pharmacophore combining an acetamide moiety (characteristic of paracetamol) and a sulfonanilide group (

-

Acetamide Group: historically associated with central analgesic activity and COX peroxidase site interaction.

-

Sulfonanilide Group: A bioisostere found in selective COX-2 inhibitors (e.g., Nimesulide derivatives) and Carbonic Anhydrase inhibitors.

Research indicates that N-phenyl-acetamide sulfonamides are designed to improve upon the safety profile of paracetamol, specifically reducing hepatotoxicity while maintaining analgesic efficacy [1].

Mechanism of Action (Target)

The primary target for screening this scaffold is the Cyclooxygenase (COX) enzyme system. COX enzymes (Prostaglandin H Synthase) possess two distinct active sites:

-

Cyclooxygenase Active Site: Converts Arachidonic Acid to Prostaglandin G2 (

). -

Peroxidase Active Site: Reduces

to Prostaglandin H2 (

Most sulfonanilide-class inhibitors function by binding to the COX active site or interfering with the peroxidase cycle. This assay quantifies the compound's ability to inhibit the conversion of Arachidonic Acid, serving as a direct proxy for anti-inflammatory potential.

Pathway Visualization

The following diagram illustrates the COX signaling pathway and the specific intervention point of the assay.

Figure 1: Mechanism of the COX-based screening assay. The test compound inhibits the enzyme, preventing the generation of the fluorescent signal derived from the peroxidase activity.

Materials & Preparation

Compound Handling[2]

-

Compound: N-(3-((Phenylamino)sulphonyl)phenyl)acetamide.[1]

-

Molecular Weight: ~304.34 g/mol .

-

Solubility: Low aqueous solubility. Soluble in DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).

Reagent Preparation Table

| Reagent | Concentration | Storage | Notes |

| Stock Solution | 10 mM in DMSO | -20°C | Vortex for 2 mins. Avoid freeze-thaw cycles.[2] |

| Assay Buffer | 100 mM Tris-HCl, pH 8.0 | 4°C | Degas to prevent bubble formation. |

| Heme Solution | 10 µM in DMSO | -20°C | Essential cofactor for COX activity. |

| Arachidonic Acid | 100 mM (Ethanol) | -80°C | Light sensitive. Keep on ice during use. |

| Fluorometric Substrate | 10 mM ADHP | -20°C | 10-acetyl-3,7-dihydroxyphenoxazine. |

Critical Control: Always include a "Vehicle Control" (DMSO only) to account for solvent effects on enzyme activity. The final DMSO concentration in the well must be <2% to avoid denaturing the COX enzymes.

Experimental Protocol: COX Inhibition Assay

This protocol utilizes a high-throughput fluorometric method. The oxidation of ADHP (Amplex Red) by the COX peroxidase active site produces Resorufin, a highly fluorescent compound (

Assay Workflow

-

Enzyme Preparation: Dilute recombinant human COX-1 and COX-2 enzymes in Assay Buffer.

-

Inhibitor Incubation:

-

Add 10 µL of Test Compound (dilution series: 0.01 µM to 100 µM) to respective wells.

-

Add 10 µL of Enzyme Solution (COX-1 or COX-2).

-

Incubate for 10 minutes at 25°C to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 10 µL of Heme cofactor.

-

Add 20 µL of Reaction Mix (containing Arachidonic Acid + ADHP).

-

-

Measurement:

-

Immediately read fluorescence (Kinetic Mode) for 5 minutes.

-

Alternatively, incubate for 2 minutes and read Endpoint.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the high-throughput COX inhibition screen.

Data Analysis & Validation

Calculation of % Inhibition

Calculate the slope of the fluorescence curve (RFU/min) for the linear portion of the reaction.

-

Slope_Vehicle: Enzyme + Solvent (No Inhibitor).

-

Slope_Background: No Enzyme (accounts for auto-oxidation).

IC₅₀ Determination

Plot log[Inhibitor] vs. % Inhibition. Fit the data using a non-linear regression (4-parameter logistic equation):

Interpretation of Results

-

Potent Inhibitor: IC₅₀ < 1 µM.

-

Moderate Inhibitor: IC₅₀ 1–10 µM.

-

Selectivity Index (SI): Calculated as

.-

SI > 10 indicates COX-2 selectivity (desirable for reduced gastrointestinal side effects).

-

Given the sulfonanilide structure, expect moderate COX-2 selectivity [2].

-

Secondary Assay: Cytotoxicity (MTT)

To confirm that observed inhibition is not due to non-specific protein denaturation or to assess safety, a cell viability assay is required.

Protocol Summary:

-

Seed A549 or RAW 264.7 cells (10,000 cells/well).

-

Treat with compound (1–100 µM) for 24 hours.

-

Add MTT reagent; incubate 4 hours.

-

Solubilize formazan crystals in DMSO.

-

Measure Absorbance at 570 nm.

-

Pass Criteria: Cell viability > 80% at the determined IC₅₀ concentration.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| High Background Signal | Auto-oxidation of ADHP | Keep substrate protected from light; prepare fresh. |

| Inconsistent IC₅₀ | Compound precipitation | Verify solubility in Assay Buffer. If cloudy, reduce concentration or increase DMSO (max 5%). |

| No Inhibition observed | Inactive compound or wrong target | Verify compound structure by NMR. Consider screening against Carbonic Anhydrase (secondary target for sulfonamides) [3]. |

| Signal Decay too fast | Enzyme instability | Keep enzymes on ice until immediately before use. Add 0.1% Triton X-100 to buffer. |

References

-

Silva, D. P., et al. (2009). "Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates." Bioorganic & Medicinal Chemistry.

-

Kalgutkar, A. S., et al. (2000). "Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry.

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

-

Cayman Chemical. (2023). "COX Fluorescent Inhibitor Screening Assay Kit Protocol."

Sources

Application Note: Integrated Anticancer Screening of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide Derivatives

Executive Summary & Rationale

This guide details the technical workflow for evaluating N-(3-((Phenylamino)sulphonyl)phenyl)acetamide derivatives . These small molecules represent a hybrid pharmacophore combining a benzenesulfonamide moiety (classic Carbonic Anhydrase inhibitor and antimetabolite scaffold) with an acetamide linker.

Scientific Context: Recent medicinal chemistry efforts, specifically those by Pawar et al.[1] and related groups, have identified that meta-substituted sulfonamide-acetamide conjugates exhibit potent antiproliferative activity against solid tumors (Breast MCF-7, Lung A549). The mechanism of action (MoA) is distinct from simple alkylating agents; these derivatives often act as Carbonic Anhydrase (CA) IX/XII inhibitors or modulators of the intrinsic apoptotic pathway (Bax/Bcl-2 regulation).

Scope: This protocol moves beyond basic IC50 generation. It establishes a self-validating screening cascade :

-

Phenotypic Screen: Confirming cytotoxicity (SRB/MTT).

-

Target Engagement: Validating CA isoform selectivity (critical for hypoxic tumor targeting).

-

Mechanistic Confirmation: Flow cytometric analysis of cell cycle arrest and apoptosis.

Compound Management & Formulation

Critical Causality: Sulfonamide derivatives often exhibit poor aqueous solubility, leading to precipitation in cell culture media which causes false-negative results (compound unavailable to cells) or false-positives (crystals causing physical stress).

Protocol: Stock Preparation

-

Solvent: Dimethyl sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

-

Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations to prevent "crashing out" upon dilution.

-

Storage: Aliquot into amber glass vials (sulfonamides can be light-sensitive) and store at -20°C.

-

Working Solutions:

-

Dilute stock 1:1000 in culture medium to achieve a final DMSO concentration of ≤0.1% .

-

Validation Step: Inspect the 100µM working solution under a microscope (10x). If crystals are visible, sonicate at 37°C or reduce concentration.

-

Phase I: Primary Cytotoxicity Screening (SRB Assay)

Expert Insight: While MTT is common, we recommend the Sulforhodamine B (SRB) assay for this scaffold. Sulfonamide derivatives can sometimes alter mitochondrial dehydrogenase activity (the target of MTT) without killing the cell, leading to metabolic artifacts. SRB measures total protein mass, providing a direct and robust index of cell number.

Workflow Diagram (DOT)

Caption: Step-by-step SRB cytotoxicity screening workflow. TCA fixation (Red) is the critical stop-point preserving protein mass.

Detailed Protocol

-

Seeding: Seed cancer cells (e.g., MCF-7, A549 ) at 5,000–10,000 cells/well in 96-well plates.

-

Treatment: After 24h, add the N-(3-((Phenylamino)sulphonyl)phenyl)acetamide derivatives in serial dilutions (e.g., 0.1 µM to 100 µM).

-

Fixation (Critical):

-

Discard media.

-

Gently add 100 µL of cold 10% Trichloroacetic Acid (TCA) .

-

Incubate at 4°C for 1 hour. Why? TCA precipitates proteins and fixes the monolayer immediately, preventing cell detachment during washing.

-

-

Staining: Wash with water, dry, and stain with 0.4% SRB (dissolved in 1% acetic acid) for 30 mins.

-

Quantification: Wash with 1% acetic acid to remove unbound dye. Solubilize bound dye with 10 mM Tris base (pH 10.5) and read absorbance at 510 nm .

Data Output:

Calculate % Growth Inhibition using the formula:

Phase II: Target Validation (Carbonic Anhydrase Inhibition)

Rationale: The "sulfonamide" pharmacophore is the hallmark of Carbonic Anhydrase (CA) inhibitors. If your derivative shows cytotoxicity but fails to inhibit CA isoforms (specifically tumor-associated hCA IX or hCA XII ), the toxicity is likely off-target (non-specific).

Esterase Activity Assay Protocol

Note: This assay uses the esterase activity of CA to hydrolyze 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (yellow).

-

Reagents:

-

Recombinant hCA IX or hCA II (commercially available).

-

Substrate: 3 mM 4-NPA in acetonitrile.

-

Buffer: 12.5 mM Tris-SO4, pH 7.6.

-

-

Procedure:

-

Incubate enzyme + Test Compound (10 min @ 25°C).

-

Add Substrate (4-NPA).

-

Measure absorbance increase at 400 nm (formation of 4-nitrophenol) kinetically for 15 minutes.

-

-

Interpretation:

-

Selectivity Index (SI): Calculate

. -

Goal: High SI (>10) indicates the compound targets the tumor-specific isoform (IX) rather than the cytosolic physiological isoform (II), predicting fewer side effects.

-

Phase III: Mechanistic Profiling (Apoptosis & Cell Cycle)

Expert Insight: Previous studies on phenylacetamide-sulfonamides indicate they often induce G1 phase arrest and trigger intrinsic apoptosis via Bcl-2 downregulation.

Apoptosis Pathway Visualization (DOT)

Caption: Proposed Mechanism of Action.[1][2][3] The derivative shifts the Bax/Bcl-2 ratio, triggering the mitochondrial apoptotic cascade.

Protocol: Annexin V/PI Flow Cytometry

-

Treatment: Treat cells at IC50 and 2x IC50 for 24 hours.

-

Harvesting: Trypsinize cells (include floating dead cells from supernatant).

-

Staining:

-

Resuspend in Binding Buffer.

-

Add Annexin V-FITC (binds exposed Phosphatidylserine).

-

Add Propidium Iodide (PI) (stains necrotic DNA).

-

-

Analysis:

-

Q1 (Annexin-/PI+): Necrotic.

-

Q2 (Annexin+/PI+): Late Apoptotic.

-

Q3 (Annexin-/PI-): Live.

-

Q4 (Annexin+/PI-): Early Apoptotic (Key metric for this compound class).

-

Data Summary & Interpretation

Table 1: Expected Screening Metrics for Validated Hits

| Metric | Threshold for "Hit" | Biological Significance |

| IC50 (Cancer Cells) | < 10 µM | Potent antiproliferative activity.[4][5] |

| IC50 (Normal Fibroblasts) | > 50 µM | Low general toxicity (High Selectivity Index). |

| hCA IX Inhibition ( | < 50 nM | Potent targeting of hypoxic tumor machinery. |

| Selectivity (hCA II/IX) | > 10-fold | Reduced risk of systemic side effects (e.g., metabolic acidosis). |

| Apoptosis (Annexin V+) | > 20% increase vs Control | Confirms programmed cell death mechanism. |

References

-

Pawar, C. D., Sarkate, A. P., Karnik, K. S., & Shinde, D. B. (2017).[1] Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents. Egyptian Journal of Basic and Applied Sciences, 4(4), 310–314.

-

Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. European Journal of Medicinal Chemistry.

-

Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116.

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Application Note: A Guide to the Enzyme Inhibition Kinetics of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide Against Carbonic Anhydrase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the characterization of the enzyme inhibition kinetics of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide, a compound belonging to the sulfonamide class of molecules known for their interaction with metalloenzymes. We focus on its inhibitory action against human carbonic anhydrase II (hCA II), a well-characterized and therapeutically relevant enzyme. This document offers a detailed, step-by-step protocol for a colorimetric-based enzyme inhibition assay, guidance on data analysis to determine key inhibitory constants (IC₅₀ and Kᵢ), and the elucidation of the mode of inhibition through graphical analysis. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to rigorously assess the inhibitory potential of this compound.

Introduction: The Scientific Rationale

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide is a synthetic compound featuring a core phenylsulfonamide scaffold. The sulfonamide functional group is a well-established pharmacophore known to coordinate with the zinc ion present in the active site of carbonic anhydrases (CAs), leading to potent inhibition.[1] Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This seemingly simple reaction is fundamental to a host of physiological processes, including pH homeostasis, gas transport, and bone resorption.[2][3]

Dysregulation of CA activity is implicated in various pathologies, making them attractive drug targets. For instance, CA inhibitors are used in the treatment of glaucoma, edema, and certain types of cancer.[4][5] Given the structural features of N-(3-((Phenylamino)sulphonyl)phenyl)acetamide, it is a prime candidate for investigation as a CA inhibitor. A thorough understanding of its inhibition kinetics is the first critical step in evaluating its therapeutic potential. This involves not just determining if it inhibits the enzyme, but how it inhibits – a distinction crucial for rational drug design and development.

This guide will focus on the esterase activity of hCA II, using the chromogenic substrate p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by hCA II yields p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically, providing a direct measure of enzymatic activity.[6]

Materials and Reagents

Equipment

-

UV-Vis microplate reader

-

Calibrated pipettes (P10, P200, P1000)

-

96-well, flat-bottom microplates (UV-transparent recommended)

-

Vortex mixer

-

pH meter

-

Analytical balance

Reagents

-

N-(3-((Phenylamino)sulphonyl)phenyl)acetamide (Test Compound)

-

Molecular Formula: C₁₄H₁₄N₂O₃S

-

Molecular Weight: 290.34 g/mol [7]

-

-

Human Carbonic Anhydrase II (hCA II) , lyophilized powder

-

p-Nitrophenyl Acetate (p-NPA) (Substrate)

-

Acetazolamide (Positive Control Inhibitor)

-

Tris-HCl Buffer (50 mM, pH 7.4)

-

Dimethyl Sulfoxide (DMSO) , ACS grade

-

Deionized Water

Experimental Protocols

Reagent Preparation

A self-validating protocol begins with meticulous reagent preparation. Inaccurate concentrations are a primary source of experimental variability.

-

Tris-HCl Buffer (50 mM, pH 7.4): Dissolve the appropriate amount of Tris base in deionized water. Adjust the pH to 7.4 using concentrated HCl. Bring to the final volume with deionized water. Causality: This buffer system provides a stable pH environment optimal for hCA II activity.

-

hCA II Stock Solution (1 mg/mL): Reconstitute the lyophilized enzyme in cold Tris-HCl buffer. Gently mix to dissolve; do not vortex vigorously to avoid denaturation. Store in aliquots at -20°C. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

p-NPA Substrate Stock Solution (20 mM): Dissolve p-NPA in a minimal amount of a suitable organic solvent like acetonitrile before diluting with the assay buffer. Causality: p-NPA has limited aqueous solubility, requiring an organic co-solvent.

-

Test Compound Stock Solution (10 mM): Accurately weigh N-(3-((Phenylamino)sulphonyl)phenyl)acetamide and dissolve in 100% DMSO to create a 10 mM stock solution.

-

Acetazolamide Stock Solution (1 mM): Prepare a 1 mM stock solution of the control inhibitor in 100% DMSO.

Protocol I: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.

-

Serial Dilution of Inhibitors: Prepare a series of dilutions of the test compound and acetazolamide from their respective stock solutions in Tris-HCl buffer. A common starting range is 100 µM to 1 nM. Ensure the final DMSO concentration in all wells remains constant and low (<1%).

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Test Wells: 170 µL Tris-HCl buffer, 10 µL of diluted test compound.

-

Control Wells (No Inhibitor): 170 µL Tris-HCl buffer, 10 µL of buffer (with the same final DMSO concentration as the test wells).

-

Positive Control Wells: 170 µL Tris-HCl buffer, 10 µL of diluted acetazolamide.

-

Blank Wells: 180 µL Tris-HCl buffer (for background subtraction).

-

-

Enzyme Addition: Add 10 µL of a working solution of hCA II to all wells except the blanks. Mix gently by pipetting.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes. Causality: This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Initiate Reaction: Add 10 µL of the p-NPA stock solution to all wells. The final volume should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 5-10 minutes.

Protocol II: Determination of Inhibition Mode and Kᵢ

To understand the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor.[8]

-

Experimental Design: This experiment requires a matrix of conditions. You will vary the concentration of the substrate (p-NPA) across a range (e.g., 0.25x, 0.5x, 1x, 2x, 4x the Kₘ value) and for each substrate concentration, you will test a range of inhibitor concentrations (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ). Causality: Observing how the inhibitor's effect changes with substrate concentration is the key to determining the mode of inhibition.

-

Assay Plate Setup: Set up the 96-well plate according to the matrix design. For each condition, add the appropriate volumes of buffer, inhibitor, and enzyme.

-

Pre-incubation: Incubate for 15 minutes at room temperature.

-

Reaction Initiation and Measurement: Initiate the reaction by adding the corresponding concentration of p-NPA substrate. Immediately measure the reaction kinetics as described in Protocol I.

Data Analysis and Interpretation

Calculating Initial Velocity (V₀)

For each well, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve.

Determining IC₅₀

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Determining Kᵢ and Mode of Inhibition

The inhibition constant (Kᵢ) is a more fundamental measure of inhibitor potency than IC₅₀.[9] Its determination requires understanding the mode of inhibition.

-

Michaelis-Menten Plot: For each inhibitor concentration, plot the initial velocity (V₀) against the substrate concentration ([S]). This will generate a series of curves.

-

Lineweaver-Burk Plot: For a clearer visualization of the inhibition type, a double reciprocal plot (1/V₀ vs. 1/[S]) is highly informative.[10][11]

-

Competitive Inhibition: Lines will intersect on the y-axis. Vₘₐₓ is unchanged, but the apparent Kₘ increases.[12]

-

Non-competitive Inhibition: Lines will intersect on the x-axis. Vₘₐₓ is decreased, but Kₘ is unchanged.[12]

-

Uncompetitive Inhibition: Lines will be parallel. Both Vₘₐₓ and Kₘ are decreased.[12]

-

-

Calculating Kᵢ: Once the mode of inhibition is determined, Kᵢ can be calculated from the Cheng-Prusoff equation for competitive inhibition: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) Note: Different equations are used for other inhibition types.

Table 1: Expected Kinetic Parameters for Different Inhibition Types

| Inhibition Type | Apparent Vₘₐₓ | Apparent Kₘ | Lineweaver-Burk Plot |

| Competitive | Unchanged | Increased | Intersect at y-axis |

| Non-competitive | Decreased | Unchanged | Intersect at x-axis |

| Uncompetitive | Decreased | Decreased | Parallel lines |

Visualizing Workflows and Mechanisms

Conclusion